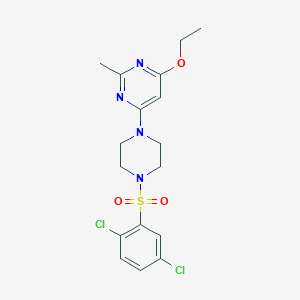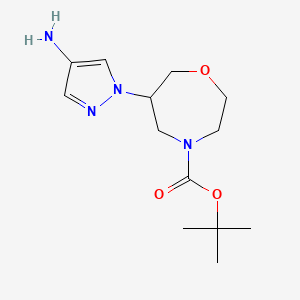![molecular formula C15H14ClN3OS B2599810 2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 891083-39-9](/img/structure/B2599810.png)
2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a chemical compound. It’s a derivative of 2-chlorophenylacetyl chloride , which is a yellow liquid with a molecular formula of C8H6Cl2O .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-chlorophenyl magnesium bromide reagents . For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of similar compounds like (±)-2S-2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine has been determined by X-ray diffraction analysis . The structure of 2-chlorophenylacetyl chloride, a related compound, is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve reactions with 2-chlorophenyl magnesium bromide . For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-chlorophenylacetyl chloride have been documented . It’s a yellow liquid with a density of 1.3100g/mL and a refractive index of 1.5480 to 1.55 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide and its derivatives have been extensively studied for their synthesis and characterization. For instance, Ramadan (2019) detailed the synthesis and mass spectrometry of related arylidene-hydrazinyl-thiazolines and their precursors, emphasizing spectroscopic methods and molecular modeling to investigate fragmentation pathways (Ramadan, 2019).
Antibacterial Activity
Research has highlighted the potential antibacterial properties of certain derivatives. Desai et al. (2008) synthesized and assessed the antibacterial activity of various derivatives, noting the positive contribution of substituents at specific positions, hinting at the significance of hydrophobicity or steric bulk character (Desai, Bhavsar, Shah, & Saxena, 2008).
Anticonvulsant and Muscle Relaxant Activities
The compound and its derivatives have been evaluated for their potential anticonvulsant and muscle relaxant activities. Sharma et al. (2013) synthesized a series of derivatives and reported promising results in standard anticonvulsant activity models (Sharma, Verma, Sharma, & Prajapati, 2013).
Cholinesterase Inhibitory Effects
Explorations into the neurological applications have also been conducted. For instance, Demir-Yazıcı et al. (2021) synthesized 2-indolinone-based derivatives and evaluated their cholinesterase inhibitory effects, noting potential implications for Alzheimer's treatment (Demir-Yazıcı et al., 2021).
Corrosion Inhibition
The compound's derivatives have been assessed for their corrosion inhibition potential. Ebenso, Isabirye, and Eddy (2010) studied the efficiency of various thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, providing insights into their physical adsorption mechanisms (Ebenso, Isabirye, & Eddy, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-9-5-4-6-11(13)10-14(20)18-19-15(21)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPOTJNSCAELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
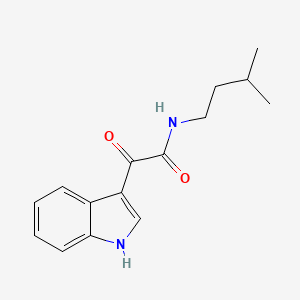

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)
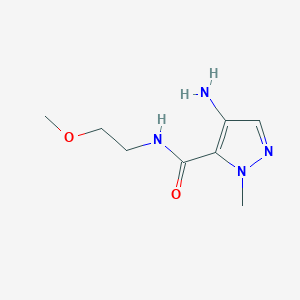

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)
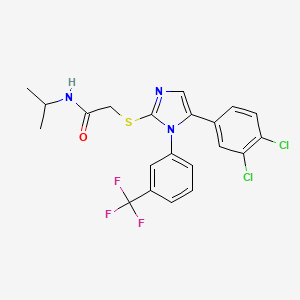
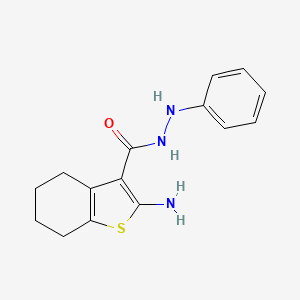
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
